molecular formula C7H14O3 B1366512 4,4-Dimethoxy-3-methylbutan-2-one CAS No. 36075-03-3

4,4-Dimethoxy-3-methylbutan-2-one

Cat. No.: B1366512
CAS No.: 36075-03-3
M. Wt: 146.18 g/mol
InChI Key: PPYDDVVHUXDXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4-Dimethoxy-3-methylbutan-2-one involves a Claisen condensation reaction. This reaction uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials . The process involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are relatively inexpensive, and the process is straightforward, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethoxy-3-methylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-3-methylbutan-2-one involves its ability to act as an electrophile in various chemical reactions. It can form carbocations, which then react with nucleophiles to form new chemical bonds . This property makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4,4-dimethoxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDDVVHUXDXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443925
Record name 4,4-dimethoxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36075-03-3
Record name 4,4-dimethoxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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